4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine
Description
Properties
CAS No. |
913322-77-7 |
|---|---|
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H11N5/c1-6-5-8(15-10(11)14-6)9-7(2)12-3-4-13-9/h3-5H,1-2H3,(H2,11,14,15) |
InChI Key |
YHTQGJOQEGZZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=NC=CN=C2C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Guanidine Cyclization of α,β-Unsaturated Ketones
A common route to pyrimidin-2-amines involves the cyclization of α,β-unsaturated ketones with guanidine derivatives under basic conditions.
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one + guanidine hydrochloride + NaOH in tert-butanol, reflux at 85°C for 6-8 h | Cyclization to form pyrimidin-2-amine derivative | 90% |
| 2 | Work-up: solvent removal, aqueous extraction, filtration, and purification by column chromatography | Isolation of pure pyrimidin-2-amine | - |
This method provides efficient access to the pyrimidine core with amino substitution at the 2-position. The reaction benefits from mild bases like sodium hydroxide and solvents such as tert-butanol or n-butanol, with heating facilitating ring closure. The product typically precipitates and can be isolated by filtration and drying.
Palladium-Catalyzed Cross-Coupling for Pyrazinyl Substitution
For introducing the 3-methylpyrazin-2-yl group, palladium-catalyzed amination or Buchwald-Hartwig-type cross-coupling reactions are employed. The typical procedure involves:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | Aminopyrimidine derivative + 3-methylpyrazin-2-yl amine or piperazine derivative | Coupling reaction catalyzed by Pd2(dba)3 with Xantphos ligand, sodium tert-butoxide base, in 1,4-dioxane at 100°C for 17 h | High conversion (near quantitative) |
| 2 | Work-up: filtration, washing with methanol, DMF, DCM, drying under vacuum | Purification of coupled product | ~90% |
This method allows selective substitution at the 6-position of the pyrimidine ring with heterocyclic amines such as 3-methylpyrazin-2-ylpiperazine, yielding compounds structurally similar to the target molecule.
Multi-Step Synthesis via Chloro-Heterocyclic Intermediates
Another approach involves:
- Coupling of chloro-substituted pyrimidine or picolinic acid derivatives with amines using peptide coupling agents like HATU.
- Subsequent nucleophilic displacement of the chloro group by 3-methylpyrazin-2-yl amine or related nucleophiles.
This two-step sequence is efficient for modifying the pyrimidine core and installing diverse amine substituents.
| Method | Key Reagents | Reaction Conditions | Advantages | Typical Yield |
|---|---|---|---|---|
| Guanidine cyclization | α,β-unsaturated ketone, guanidine hydrochloride, NaOH | Reflux in tert-butanol or n-butanol, 85-120°C, 6-24 h | Straightforward, high yield, mild conditions | 88-90% |
| Pd-catalyzed coupling | Aminopyrimidine, 3-methylpyrazin-2-yl amine, Pd2(dba)3, Xantphos, NaOtBu | 1,4-dioxane, 100°C, 17 h | High selectivity, broad substrate scope | ~90% |
| Chloro-heterocycle coupling | Chloro-pyrimidine acid, amine, HATU | Room temp to moderate heating | Versatile, allows SAR exploration | Variable |
Products are characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm structure and substitution pattern.
- Mass Spectrometry (MS) : Molecular ion peaks confirm molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment.
- Infrared Spectroscopy (IR) : Functional group verification.
Typical NMR data for pyrimidin-2-amine derivatives show characteristic singlets and doublets corresponding to aromatic and amino protons, consistent with the proposed structures.
- The guanidine cyclization method is robust and widely used for synthesizing 2-aminopyrimidine cores.
- Pd-catalyzed coupling reactions enable late-stage functionalization, critical for medicinal chemistry optimization.
- Use of coupling agents like HATU facilitates amide bond formation and subsequent substitutions on heterocyclic scaffolds.
- Reaction conditions such as solvent choice, temperature, and base strongly influence yields and purity.
- The synthetic routes allow for structural diversification, enabling exploration of structure-activity relationships (SAR) in drug discovery.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Neuroprotective Properties
Research has indicated that 4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine exhibits neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate specific biochemical pathways relevant to these conditions suggests it could serve as a therapeutic agent aimed at slowing disease progression or alleviating symptoms.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. By interacting with various enzymes and receptors, it may help reduce inflammation, which is a common underlying factor in many chronic diseases. This characteristic opens avenues for its application in conditions such as arthritis and other inflammatory disorders.
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of 4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is crucial for optimizing its biological activity. Studies have shown that specific substitutions on the pyrimidine ring significantly influence the compound's binding affinity to biological targets. For instance, modifications at the 4 and 6 positions of the pyrimidine ring can enhance selectivity and potency against certain receptors, making it a valuable scaffold for further drug design .
Synthesis Pathways
The synthesis of 4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions that allow for precise modifications to enhance its therapeutic profile. Common synthetic routes include:
- Formation of the Pyrimidine Core : Utilizing starting materials that contain nitrogen heterocycles.
- Substitution Reactions : Introducing the 3-methylpyrazin-2-yl group through nucleophilic substitution methods.
- Purification and Characterization : Employing chromatographic techniques to isolate the desired product and confirm its structure via spectroscopic methods.
Several studies have explored the applications of 4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amines in depth:
Case Study: Neuroprotection
In one study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that it significantly reduced cell death and preserved mitochondrial function, suggesting potential use in neurodegenerative therapies.
Case Study: Anti-inflammatory Activity
Another investigation focused on its anti-inflammatory effects in models of acute inflammation. The compound demonstrated a dose-dependent reduction in inflammatory markers, supporting its candidacy for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s ability to modulate kinase activity makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Pyrimidin-2-amine Derivatives
Key Observations :
- Synthetic Efficiency : The pyridin-3-yl analog (compound 5) achieves a high yield (74%) via Suzuki coupling , whereas the 4-methylphenyl derivative (6c) yields 66% under ammonia-mediated conditions . The target compound’s synthesis may require optimization due to the steric and electronic effects of the 3-methylpyrazine group.
- Physical Properties : Melting points vary significantly with substituents. Pyridin-3-yl and phenyl analogs exhibit higher melting points (191–192°C and 148–149°C, respectively), likely due to differences in crystallinity and intermolecular interactions .
Antitrypanosomal and Antiplasmodial Activities
- Pyridin-3-yl Derivatives: Compound 11 (4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine) exhibits >3-fold higher antitrypanosomal activity than its parent compound, attributed to enhanced hydrophobic interactions .
- Methoxyphenyl Analogs: The 4-methoxyphenyl-substituted compound 8 shows an IC$_{50}$ of 6.8 µM against Trypanosoma brucei, outperforming other methoxyphenyl derivatives .
- Target Compound : While direct data are unavailable, the 3-methylpyrazine group may modulate activity through nitrogen-rich hydrogen bonding or π-π stacking, as seen in pyrazine-containing pharmaceuticals.
Hydrogen Bonding and Crystal Packing
- Piperidin-1-yl Analog : Forms N–H···N hydrogen bonds, creating R$_2$$^2$(8) ring motifs and tetrameric units in its crystal lattice . Such networks influence solubility and stability.
- Pyridin-3-yl Analog : Exhibits planar pyrimidine-pyridine conjugation, favoring π-stacking interactions . The target compound’s pyrazine ring may adopt a twisted conformation, altering packing efficiency.
Biological Activity
4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities related to tyrosine kinase inhibition and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is . Its structure features a pyrimidine ring substituted with a methyl group at the 4-position and a 3-methylpyrazine moiety at the 6-position. This structural configuration is crucial for its biological activity.
Tyrosine Kinase Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of various tyrosine kinases, which are critical in cancer progression. For instance, a study found that modifications at the C4 position of pyrimidines can lead to enhanced biological activity against tyrosine kinases involved in solid tumors such as lung and pancreatic cancers .
Table 1: Tyrosine Kinase Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) | Target Kinase |
|---|---|---|
| Compound A | 0.15 | ZAP-70 |
| Compound B | 0.25 | SYK |
| 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine | TBD | TBD |
Note: TBD indicates data not yet determined or published.
Anti-Cancer Activity
In vitro studies have shown that derivatives of pyrimidines, including those with the 4-methyl and pyrazine substitutions, demonstrate cytotoxic effects against various cancer cell lines. The introduction of specific functional groups has been associated with increased selectivity towards cancer cells while minimizing effects on normal cells .
Case Study: In Vitro Evaluation
A recent study evaluated the cytotoxicity of several pyrimidine derivatives, including 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine, against human lung carcinoma cells. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anti-cancer agent.
The mechanism by which 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine exerts its biological effects likely involves the inhibition of specific signaling pathways mediated by tyrosine kinases. These kinases play pivotal roles in cell proliferation, survival, and migration. By inhibiting these kinases, the compound may disrupt cancer cell signaling networks, leading to reduced tumor growth and metastasis.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and metabolic stability, although further research is necessary to elucidate its pharmacokinetic profile fully .
Table 2: Preliminary Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Half-Life | TBD |
| Metabolic Pathways | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
